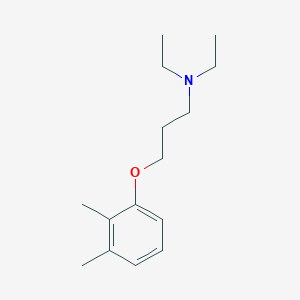
3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine
Übersicht
Beschreibung
3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine, also known as DMMDA-2, is a psychedelic compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and is structurally similar to other psychedelic compounds such as mescaline and MDMA. DMMDA-2 has been studied for its potential use in scientific research due to its unique chemical structure and psychoactive properties.
Wirkmechanismus
3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine is believed to exert its psychoactive effects by binding to serotonin receptors in the brain. Specifically, it has been shown to bind to the 5-HT2A receptor, which is known to play a role in the regulation of mood and perception. This compound is also believed to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in the regulation of mood and arousal.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include changes in brain activity, alterations in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, and changes in heart rate and blood pressure. This compound has also been shown to produce changes in behavior, including alterations in mood, perception, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine in scientific research is its unique chemical structure and psychoactive properties. This compound has been shown to produce effects that are distinct from other psychedelic compounds, which may provide insights into the mechanisms of action of these compounds. However, one limitation of using this compound in scientific research is its potential for abuse and misuse. Due to its psychoactive properties, this compound must be handled with care and used in a controlled laboratory setting.
Zukünftige Richtungen
There are several future directions for research on 3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine. One area of interest is the potential use of this compound in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new psychedelic compounds based on the structure of this compound, which may have unique properties and applications. Additionally, further research is needed to understand the long-term effects of this compound on brain function and behavior.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dimethylphenoxy)-N,N-diethyl-1-propanamine has been studied for its potential use in scientific research as a tool for understanding the mechanisms of action of psychedelic compounds. It has been shown to activate serotonin receptors in the brain, which are known to play a role in mood regulation and perception. This compound has also been studied for its potential use in treating psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
3-(2,3-dimethylphenoxy)-N,N-diethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-16(6-2)11-8-12-17-15-10-7-9-13(3)14(15)4/h7,9-10H,5-6,8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKBVCXVTBWGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-{2-[2-(4-ethoxy-3-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B3840092.png)
![2-methyl-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3840105.png)


![1-[4-(isopropylthio)butoxy]-2,3-dimethylbenzene](/img/structure/B3840120.png)
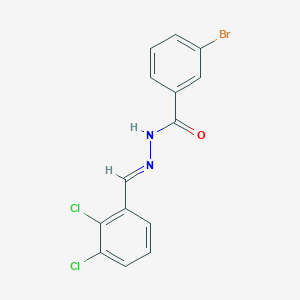

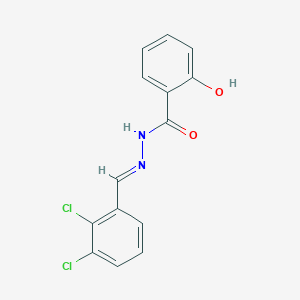
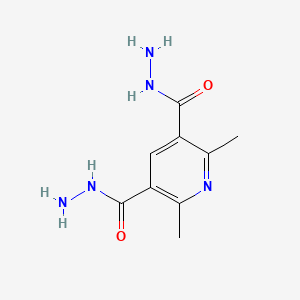

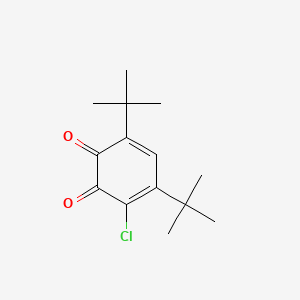
![N'-[2-(benzyloxy)benzylidene]-3-chlorobenzohydrazide](/img/structure/B3840203.png)
![N'-[2-(benzyloxy)benzylidene]benzohydrazide](/img/structure/B3840210.png)
![4-[(2-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone](/img/structure/B3840212.png)